

# Spectral data comparison of 4'-Nitroacetophenone semicarbazone with literature values

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## Compound of Interest

Compound Name: 4'-Nitroacetophenone  
semicarbazone

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## Comparative Analysis of Spectral Data for 4'-Nitroacetophenone Semicarbazone

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral Characteristics of **4'-Nitroacetophenone Semicarbazone**

This guide provides a detailed comparison of the expected spectral data for **4'-Nitroacetophenone semicarbazone** with foundational literature values of related compounds. Due to a lack of comprehensive published spectral data for the target compound, this guide offers predicted values based on the analysis of its precursor, 4'-Nitroacetophenone, and analogous semicarbazone structures. This information is intended to support researchers in the identification and characterization of this compound.

## Experimental Protocols

### Synthesis of 4'-Nitroacetophenone Semicarbazone

The synthesis of **4'-Nitroacetophenone semicarbazone** can be achieved through a condensation reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride.

Materials:

- 4'-Nitroacetophenone
- Semicarbazide hydrochloride
- Sodium acetate
- Ethanol
- Water

Procedure:

- Dissolve 4'-Nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
- In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
- Add the semicarbazide solution to the flask containing the 4'-Nitroacetophenone solution.
- Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Filter the resulting solid precipitate, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure **4'-Nitroacetophenone semicarbazone**.

## Data Presentation: A Comparative Summary

The following tables summarize the expected spectral data for **4'-Nitroacetophenone semicarbazone**. These predictions are based on the known spectral data of 4'-Nitroacetophenone and general characteristics of semicarbazones.

Table 1: FT-IR Spectral Data Comparison

Functional Group	Expected Wavenumber (cm <sup>-1</sup> ) for 4'-Nitroacetophenone semicarbazone	Literature Wavenumber (cm <sup>-1</sup> ) for 4'-Nitroacetophenone
N-H Stretch (Amide)	3450-3200	-
C-H Stretch (Aromatic)	3100-3000	3100-3000
C-H Stretch (Aliphatic, -CH <sub>3</sub> )	2980-2850	2960-2850
C=O Stretch (Amide)	~1680	-
C=N Stretch (Imine)	~1640	-
C=C Stretch (Aromatic)	1600-1450	1600, 1480
N-O Stretch (Nitro)	1520 (asymmetric), 1340 (symmetric)	1525, 1345
C-N Stretch	~1300	-

Table 2: <sup>1</sup>H NMR Spectral Data Comparison (Solvent: DMSO-d<sub>6</sub>)

Proton	Expected Chemical Shift (δ, ppm) for 4'-Nitroacetophenone semicarbazone	Literature Chemical Shift (δ, ppm) for 4'-Nitroacetophenone
-NH <sub>2</sub> (Amide)	6.5-7.5 (broad singlet, 2H)	-
-NH- (Imine)	9.5-10.5 (singlet, 1H)	-
Aromatic Protons (ortho to -NO <sub>2</sub> )	8.2-8.4 (doublet, 2H)	8.31-8.29 (m, 2H)[1]
Aromatic Protons (meta to -NO <sub>2</sub> )	7.9-8.1 (doublet, 2H)	8.13-8.10 (m, 2H)[1]
-CH <sub>3</sub> (Methyl)	2.2-2.4 (singlet, 3H)	2.68 (s, 3H)[1]

Table 3: <sup>13</sup>C NMR Spectral Data Comparison (Solvent: DMSO-d<sub>6</sub>)

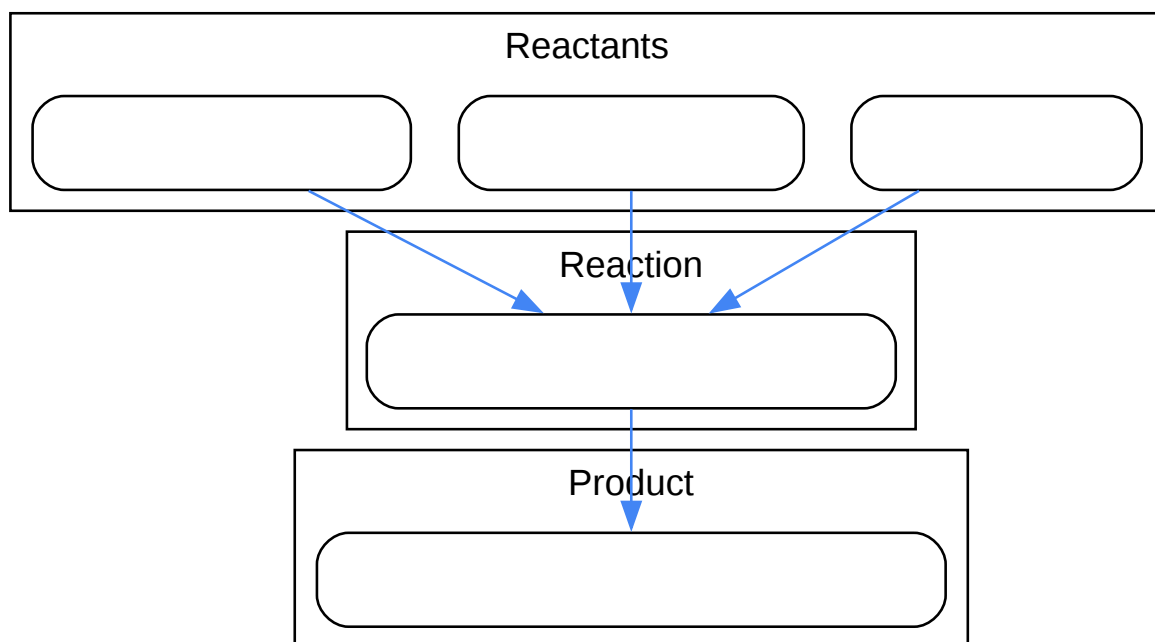
Carbon	Expected Chemical Shift ( $\delta$ , ppm) for 4'- Nitroacetophenone semicarbazone	Literature Chemical Shift ( $\delta$ , ppm) for 4'- Nitroacetophenone
C=O (Amide)	~157	-
C=N (Imine)	~148	-
C-NO <sub>2</sub> (Aromatic)	~149	150.4[1]
C-C=N (Aromatic)	~143	141.4[1]
CH (Aromatic, meta to -NO <sub>2</sub> )	~128	129.3[1]
CH (Aromatic, ortho to -NO <sub>2</sub> )	~124	123.9[1]
-CH <sub>3</sub> (Methyl)	~14	27.0[1]

Table 4: Mass Spectrometry (MS) Data Comparison

Ion	Expected m/z for 4'- Nitroacetophenone semicarbazone	Literature m/z for 4'- Nitroacetophenone
[M] <sup>+</sup>	222	165
[M - NH <sub>2</sub> CONH <sub>2</sub> ] <sup>+</sup>	163	-
[p-nitrophenyl-C=N] <sup>+</sup>	148	-
[p-nitrophenyl] <sup>+</sup>	122	150 ([M-CH <sub>3</sub> ] <sup>+</sup> )
[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	76	76

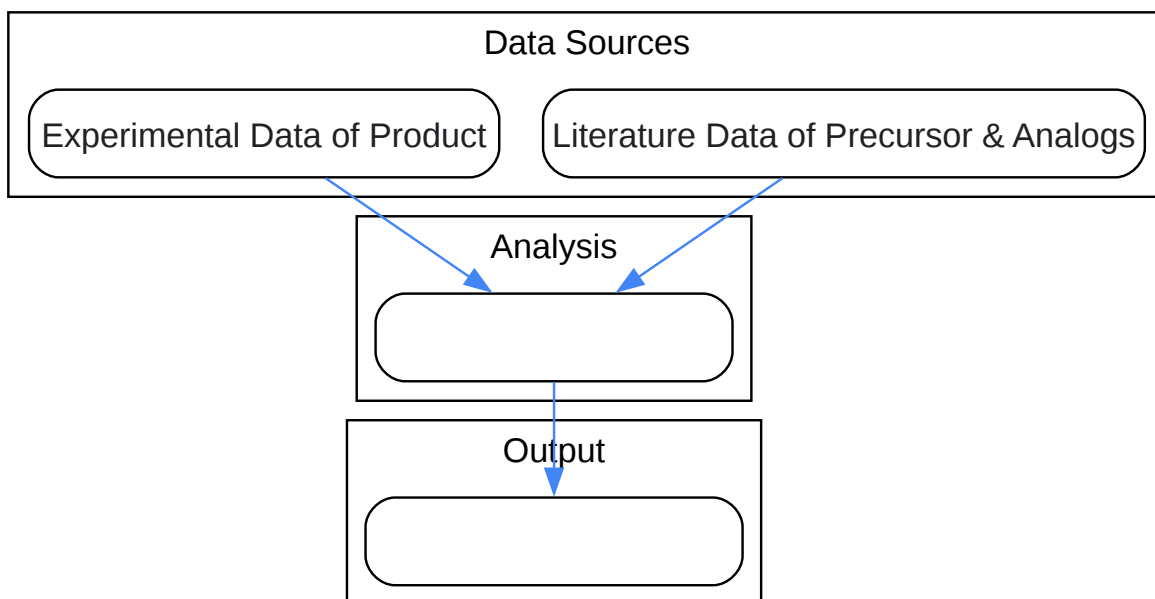
## Mandatory Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.



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Caption: Synthesis workflow for **4'-Nitroacetophenone semicarbazone**.



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Caption: Logical flow of the spectral data comparison process.

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## References

- 1. rsc.org [rsc.org]
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